molecular formula C19H16O5 B562544 6-羟基华法林 CAS No. 17834-02-5

6-羟基华法林

货号 B562544
CAS 编号: 17834-02-5
分子量: 324.332
InChI 键: IQWPEJBUOJQPDE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Hydroxywarfarin is a hydroxycoumarin . It is a metabolite of warfarin, which is a widely used anticoagulant .


Synthesis Analysis

Warfarin is metabolized in the liver by cytochrome P450s (P450 or CYP for a specific isoform) to generate five hydroxywarfarins for each drug enantiomer . The rate of metabolism of R-warfarin to R-6-hydroxywarfarin is 0.028-0.067 nmol/min/mg protein . The rate of metabolism of S-warfarin to S-6-hydroxywarfarin is 0.11-0.20 nmol/min/mg protein .


Molecular Structure Analysis

The molecular formula of 6-Hydroxywarfarin is C19H16O5 . The monoisotopic mass is 324.099762 Da .


Chemical Reactions Analysis

Hydroxywarfarin metabolites, including 6-Hydroxywarfarin, can inhibit the hydroxylation of warfarin by CYP2C9, thereby limiting enzymatic capacity toward S-warfarin .


Physical And Chemical Properties Analysis

The molecular weight of 6-Hydroxywarfarin is 324.3 g/mol .

科学研究应用

Pharmacokinetics and Drug Metabolism

6-Hydroxywarfarin is a metabolite of warfarin, a widely used anticoagulant. Understanding its pharmacokinetics is crucial for optimizing warfarin dosing and minimizing adverse effects. Cytochromes P450 play a significant role in oxidizing warfarin to its hydroxylated metabolites, including 6-Hydroxywarfarin . This knowledge helps in predicting patient responses to warfarin therapy and in developing personalized medicine approaches.

Enzymatic Studies and Inhibition

The formation of 6-Hydroxywarfarin involves several polymorphic CYP450 enzymes. Research into these enzymes’ activity can lead to the discovery of potential enzyme inhibitors that could affect warfarin metabolism, thereby impacting its therapeutic efficacy and safety .

Toxicology and Safety Pharmacology

6-Hydroxywarfarin’s role in warfarin’s safety profile is an area of active research. Studies on its formation and clearance can provide insights into the risk factors for warfarin-related adverse events, which is critical for the drug’s safe use .

Analytical Chemistry

Developing analytical methods for the detection and quantification of 6-Hydroxywarfarin is essential for both clinical and research purposes. Techniques such as 2D LC/Q-TOF are used for the simultaneous identification and quantitation of hydroxylated warfarin metabolites from a single sample analysis .

Chemical Synthesis

6-Hydroxywarfarin can be synthesized for research purposes. Its chemical properties and synthesis pathways are studied to understand the structure-activity relationship of warfarin and its metabolites .

安全和危害

6-Hydroxywarfarin is harmful if swallowed and causes serious eye damage .

未来方向

Large ongoing studies of genes involved in the actions of warfarin, together with prospective assessment of environmental factors, will undoubtedly increase the capacity to accurately predict warfarin dose . Hydroxywarfarin metabolites produced by CYP2C9 and other CYPs may limit metabolic capacity toward S-warfarin through competitive inhibition . Subsequent processing of hydroxywarfarins to secondary metabolites, such as hydroxywarfarin glucuronides, could suppress product feedback inhibition, and therefore could play an important role in the modulation of metabolic pathways governing warfarin inactivation and elimination .

属性

IUPAC Name

4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWPEJBUOJQPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939073
Record name 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxywarfarin

CAS RN

17834-02-5
Record name 6-Hydroxywarfarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017834025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxywarfarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-HYDROXYWARFARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P25D26M0HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: Does 6-hydroxywarfarin contribute to the anticoagulant effects of warfarin?

A1: While 6-hydroxywarfarin is a metabolite of warfarin, the provided research focuses on its formation and excretion rather than its direct pharmacological activity. [, ] The studies emphasize that S-warfarin is a more potent anticoagulant than R-warfarin, with S-7-hydroxywarfarin identified as its primary metabolite. [, ] This suggests that 6-hydroxywarfarin may not play a significant role in the anticoagulant effect compared to S-warfarin and S-7-hydroxywarfarin.

Q2: How do drugs like phenylbutazone and diltiazem affect the metabolism of warfarin to 6-hydroxywarfarin?

A2: Phenylbutazone has been shown to slow down the clearance of S-warfarin, the enantiomer primarily metabolized to 7-hydroxywarfarin, while increasing the clearance of R-warfarin. [] Since R-warfarin is a precursor to 6-hydroxywarfarin, phenylbutazone could potentially lead to an increase in 6-hydroxywarfarin formation. In contrast, diltiazem selectively inhibits the clearance of R-warfarin, specifically affecting the formation of R-6-hydroxywarfarin and R-8-hydroxywarfarin. [] This suggests that diltiazem could lead to a decrease in the formation of 6-hydroxywarfarin from R-warfarin.

Q3: Is there a difference in how R-6-hydroxywarfarin and S-6-hydroxywarfarin bind to proteins?

A3: Research indicates that both R-6-hydroxywarfarin and S-6-hydroxywarfarin have a lower binding affinity to human serum albumin (HSA) compared to the warfarin enantiomers. [] This suggests that these metabolites may be more readily cleared from the body. Phenylbutazone was found to increase the unbound fraction of both R-6-hydroxywarfarin and S-6-hydroxywarfarin, potentially influencing their distribution and elimination.

Q4: What are the primary routes of excretion for 6-hydroxywarfarin in rats?

A4: Studies in rats demonstrate that 6-hydroxywarfarin is excreted through both bile and urine. [] Following oral or intravenous administration of radiolabeled warfarin, a significant portion of the administered radioactivity was recovered in the bile as 6-hydroxywarfarin. This suggests that biliary excretion plays a major role in the elimination of 6-hydroxywarfarin in rats.

Q5: How is 6-hydroxywarfarin metabolized further in the liver?

A5: Studies using rat hepatocytes in primary culture show that 6-hydroxywarfarin undergoes phase II metabolism, primarily through conjugation with sulfate. [] This process forms sulfate conjugates of 6-hydroxywarfarin, which are then excreted from the liver.

Q6: What analytical techniques are used to study 6-hydroxywarfarin?

A6: Various analytical techniques are employed to study 6-hydroxywarfarin, including high-performance liquid chromatography (HPLC) for separation and quantification. [, , , ] Stereospecific HPLC assays are particularly valuable for distinguishing between the enantiomers of 6-hydroxywarfarin and other warfarin metabolites. [, ] Additionally, mass spectrometry can be coupled with HPLC to provide structural information and identify metabolites. []

Q7: Are there any known drug interactions involving fluconazole and 6-hydroxywarfarin formation?

A7: Fluconazole, an antifungal agent, potently inhibits cytochrome P450 2C9, the primary enzyme responsible for metabolizing S-warfarin to S-7-hydroxywarfarin. [] While the study doesn't directly investigate 6-hydroxywarfarin, fluconazole's inhibition of other metabolic pathways of warfarin could potentially alter the overall metabolic profile, including the formation of 6-hydroxywarfarin. Further research is needed to fully understand this potential interaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。